molecular formula C17H15FN2O3 B2891323 N-(4-fluorophenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide CAS No. 886932-95-2

N-(4-fluorophenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide

Cat. No.: B2891323
CAS No.: 886932-95-2
M. Wt: 314.316
InChI Key: YBHFMWWOKPPLCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorophenyl group and an isoquinolinyl moiety, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of N-(4-fluorophenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinolinyl Intermediate: The isoquinolinyl moiety is synthesized through a series of reactions starting from commercially available precursors. This often involves cyclization reactions and functional group transformations.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through nucleophilic substitution reactions, where a fluorine atom is substituted onto a phenyl ring.

    Coupling Reaction: The final step involves coupling the isoquinolinyl intermediate with the fluorophenyl group using reagents such as coupling agents and catalysts under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

N-(4-fluorophenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or isoquinolinyl rings are replaced by other groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-fluorophenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: The compound is used in the development of new materials and chemical products, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(4-fluorophenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide can be compared with other similar compounds, such as:

    N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide: This compound also contains a fluorophenyl group and exhibits similar chemical properties.

    N-[(-4-Fluorophenyl)methyl]-α-oxo-1H-indole-3-acetamide: Another compound with a fluorophenyl group, used in various chemical and biological studies.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3/c18-11-4-6-12(7-5-11)20-16(21)10-23-15-3-1-2-14-13(15)8-9-19-17(14)22/h1-7H,8-10H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHFMWWOKPPLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C(=CC=C2)OCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51087645
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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